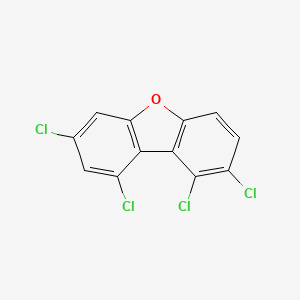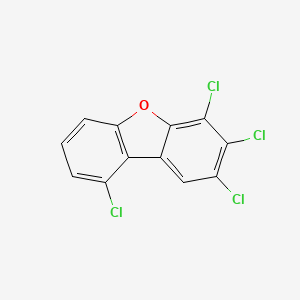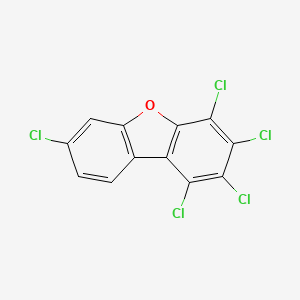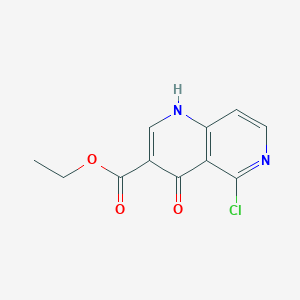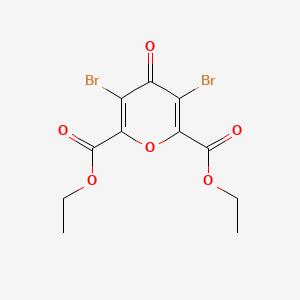
1,2,6,8-Tetrachlorodibenzofuran
概要
説明
1,2,6,8-Tetrachlorodibenzofuran belongs to the class of organic compounds known as polychlorinated dibenzofurans . It is a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The chemical formula is C12H4Cl4O .
Synthesis Analysis
The synthesis of this compound has been studied extensively. Theoretical insights into the reaction mechanisms between 2,3,7,8-tetrachlorodibenzofuran and the methylidyne radical have been systematically investigated . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .Molecular Structure Analysis
The molecular structure of this compound consists of 12 Carbon atoms, 4 Hydrogen atoms, 4 Chlorine atoms, and 1 Oxygen atom . The InChI Identifier is InChI=1S/C12H4Cl4O/c13-5-3-6-10-9 (2-1-7 (14)11 (10)16)17-12 (6)8 (15)4-5/h1-4H .Chemical Reactions Analysis
The reaction mechanisms between 2,3,7,8-tetrachlorodibenzofuran and the methylidyne radical have been systematically investigated . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 305.97 . The Log10 of Water solubility is -11.55, and the Octanol/Water partition coefficient is 6.200 .科学的研究の応用
Metabolic Pathways and Biochemical Effects
1,2,6,8-Tetrachlorodibenzofuran (TCDF), a polychlorinated dibenzofuran, has been a subject of research primarily focusing on its metabolism and biochemical impacts. Studies have explored its metabolic pathways and the formation of biliary metabolites in different species. For instance, Burka et al. (1990) investigated the metabolism of TCDF in rats, identifying major biliary metabolites and discussing potential metabolic pathways (Burka et al., 1990). Similarly, the metabolism and excretion of TCDF in rats were studied by Birnbaum et al. (1980), revealing insights into its absorption, distribution, and rapid detoxification (Birnbaum et al., 1980).
Environmental and Toxicological Implications
The environmental and toxicological aspects of TCDF have also been explored. Studies like those by Decad et al. (1981) examined the distribution and excretion of TCDF in mice, providing valuable information on its accumulation in tissues and the impact on different mouse strains (Decad et al., 1981). Additionally, the toxicological assessment of TCDF in chicks by McKinney et al. (1976) highlighted the relationship between chemical parameters and biological responses, contributing to our understanding of its toxicity (McKinney et al., 1976).
Potential Pharmacological Applications
While much of the research on TCDF focuses on its environmental and toxicological impact, there are studies exploring its potential pharmacological applications. For example, the work by Zhang et al. (2009) investigates the role of TCDF in the treatment of estrogen receptor-negative breast cancer, suggesting that TCDF and related compounds could be potential targets for chemotherapy (Zhang et al., 2009).
Analytical Methods and Detection
Research into the analytical detection and characterization of TCDF has also been significant. The study by Waddell et al. (1987) focused on the gas chromatographic and mass spectrometric characteristics of TCDF, offering valuable information for its detection and analysis (Waddell et al., 1987). Additionally, Korfmacher et al. (1983) achieved a detection limit for TCDF using GC-atmospheric pressure ionization MS, contributing to the advancement in analytical methods for TCDF detection (Korfmacher et al., 1983).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,2,6,8-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-3-6-10-9(2-1-7(14)11(10)16)17-12(6)8(15)4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVGVSIBBGIJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C=C(C=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232572 | |
| Record name | 1,2,6,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83710-07-0 | |
| Record name | 1,2,6,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083710070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,6,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,6,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92G1BY2M3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



